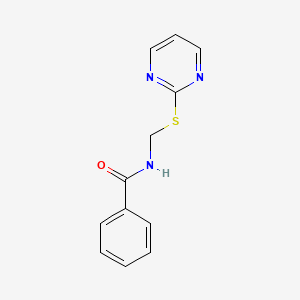

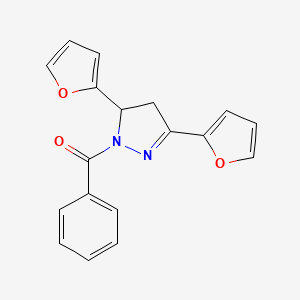

![molecular formula C19H13NO4 B2650039 Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate CAS No. 670259-43-5](/img/structure/B2650039.png)

Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate” is a novel naphtho[2,3-b]indolizine-6,11-dione derivative . It has attracted the attention of chemists due to its potential applications .

Synthesis Analysis

The compound is synthesized by a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . This method involves an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization .Molecular Structure Analysis

The structures of synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis . The structure of two compounds was confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis

The photophysical properties of synthesized compounds were measured in a variety of organic solvents . The effects of substituents and solvents on UV-vis spectra and fluorescence emission were analyzed . All compounds showed negative solvatochromism .Physical And Chemical Properties Analysis

The compound has a melting point of 264 °C . Its IR spectrum shows peaks at 1618, 1672, 1716, 2638, and 3080 cm−1 . The UV spectrum (in CHCl3) shows a maximum at 335 nm (lg ε: 4.19) and 504 nm (lg ε: 3.79) .Aplicaciones Científicas De Investigación

Photoluminescent Materials

Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate and related compounds are being explored for their unique photoluminescent properties. For instance, 6-Amino-8-cyanobenzo[1, 2-b]indolizines, a class of photoluminescent materials, have shown reversible pH-dependent optical properties. They exhibit a dramatic blue shift in fluorescence emission when protonated, due to C-protonation and loss of aromaticity (Outlaw et al., 2016).

Synthesis of Indole Alkaloids

This compound serves as a key intermediate in the synthesis of tacamine-type indole alkaloids. The process involves several steps starting from simpler precursors, demonstrating the compound's importance in complex organic syntheses (Lounasmaa et al., 1996).

Precursors for β-Amino Acids Derivatives

The compound and its derivatives are also used as precursors in the preparation of β-proline, nipecotic acid, as well as indolizine-6- and quinolizine-3-carboxylic acids. This indicates its versatility in synthesizing a range of bioactive molecules (Tishkov et al., 2002).

Domino Reaction in Organic Synthesis

The compound is involved in one-pot domino reactions for the synthesis of indolizine derivatives, showcasing its utility in efficient and novel organic synthetic methods (Ziyaadini et al., 2011).

Photochemical Applications

Indolizines, including derivatives of the mentioned compound, are used in photochemical applications. They enable the rapid uncaging of alcohols and carboxylic acids by red light-induced photooxidation, showing potential in controlled release applications (Watanabe et al., 2020).

C-acylation Reactions

It also plays a role in C-acylation reactions with various heterocyclic compounds, illustrating its significance in modifying the chemical properties of various molecules (Tolmachev et al., 1999).

Propiedades

IUPAC Name |

methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c1-10-7-8-20-13(9-10)14(19(23)24-2)15-16(20)18(22)12-6-4-3-5-11(12)17(15)21/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYUCRGSAVFMNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

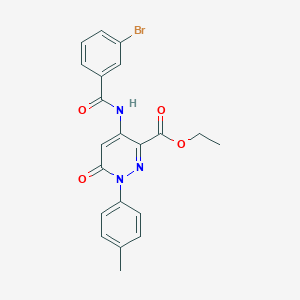

![(4-Cyclopropylsulfonylpiperazin-1-yl)-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2649960.png)

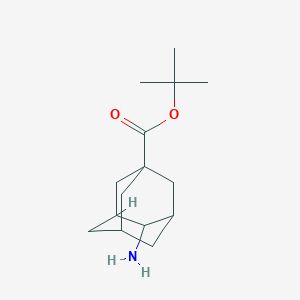

![Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2649969.png)

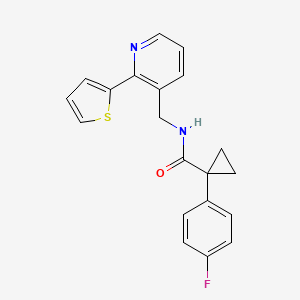

![N-butyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2649972.png)